- Method for preparing C-2 position-monosubstituted norbornene derivative in single configuration from 5-norbornene-2-carboxylic acid exo/endo isomer mixture, China, , ,
Cas no 934-30-5 (exo-5-Norbornenecarboxylic acid)
934-30-5 structure
exo-5-Norbornenecarboxylic acid Properties
Names and Identifiers
-
- exo-bicyclo(2.2.1)hept-5-ene-2-carboxylic acid
- exo-5-Norbornene-2-carboxylic acid
- exo-5-Norbornenecarboxylic acid
- 5-Norbornene-2-carboxylic acid, exo- (8CI)
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, exo- (ZCI)
- rel-(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (ACI)
- 2-Norbornene-5-exo-carboxylic acid
- cis-5-Norbornene-exo-2-carboxylic acid
- exo-2-Norbornene-5-carboxylic acid
- exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- exo-Norbornene-2-carboxylic acid
- NSC 155661
- NC
- J2V3Y5GJN8
- G78912
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R-exo)-
- rel-(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R,2S,4R)-rel-
- HC3MC8BB2Q
- AKOS000302151
- (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylicacid
- 67999-53-5
- EN300-304294
- DB-401633
- (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- SCHEMBL900095
- AKOS015833101
- CS-0268597
- NSC-155661
- 934-30-5
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R,2S,4R)-
- MFCD08899816
- MFCD00213362
- rac-(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 5-Norbornene-2-carboxylic acid, predominantly endo isomer
- +Expand
-
- MFCD00213362
- FYGUSUBEMUKACF-RRKCRQDMSA-N
- 1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)/t5-,6+,7+/m0/s1
- C([C@@H]1C[C@H]2C=C[C@@H]1C2)(=O)O
Computed Properties
- 138.068079557g/mol
- 1
- 2
- 1
- 138.068079557g/mol
- 10
- 195
- 0
- 3
- 0
- 0
- 0
- 1
- 1.2
- 37.3Ų
Experimental Properties
- 40-44 °C
- Fahrenheit: >230 ° f
Celsius: >110 ° c
exo-5-Norbornenecarboxylic acid Price
exo-5-Norbornenecarboxylic acid Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt; 2 h, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Solvents: Tetrahydrofuran , Water ; 19 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 10, rt
1.5 Reagents: Iodine , Potassium iodide Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran , Water ; 19 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 10, rt
1.5 Reagents: Iodine , Potassium iodide Solvents: Water ; rt
Reference
- DNA-polymer conjugates via the graft-through polymerisation of native DNA in waterChemical Communications (Cambridge, 2021, 57(44), 5466-5469,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol , Water ; reflux; overnight, rt → reflux
1.2 Reagents: Sodium carbonate , Iodine , Potassium iodide Solvents: Water
1.2 Reagents: Sodium carbonate , Iodine , Potassium iodide Solvents: Water
Reference
- Ion Conducting ROMP Monomers Based on (Oxa)norbornenes with Pendant Imidazolium Salts Connected via Oligo(oxyethylene) Units and with Oligo(ethyleneoxy) Terminal MoietiesMacromolecules (Washington, 2019, 52(4), 1371-1388,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Water Solvents: Tetrahydrofuran ; 24 h, rt; 3 h, rt; 1 h, rt
1.3 Reagents: Acetic acid ; pH 7.5, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2.0, rt
1.2 Reagents: Water Solvents: Tetrahydrofuran ; 24 h, rt; 3 h, rt; 1 h, rt
1.3 Reagents: Acetic acid ; pH 7.5, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2.0, rt
Reference
- Stereoselective synthesis of exo-norbornene derivatives for resist materialsJournal of Photopolymer Science and Technology, 2009, 22(3), 365-370,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium bicarbonate , Iodine , Potassium iodide Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
Reference
- Preparation of Bottlebrush Polymers via a One-Pot Ring-Opening Polymerization (ROP) and Ring-Opening Metathesis Polymerization (ROMP) Grafting-Through StrategyMacromolecular Rapid Communications, 2016, 37(7), 616-621,
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium bicarbonate , Iodine , Potassium iodide Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
Reference
- Solid-Phase Synthesis of Polymers Using the Ring-Opening Metathesis PolymerizationJournal of the American Chemical Society, 2005, 127(42), 14536-14537,
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Hydroquinone Solvents: Ethyl acetate ; 60 min, cooled; 12 h, reflux
Reference
- Bypassing the lack of reactivity of endo-substituted norbornenes with the catalytic rectification-insertion mechanismChemical Science, 2015, 6(4), 2172-2181,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium bicarbonate , Iodine , Potassium iodide Solvents: Water ; overnight, rt
Reference
- Cationic Bottlebrush Polymers from Quaternary Ammonium Macromonomers by Grafting-Through Ring-Opening Metathesis PolymerizationMacromolecular Chemistry and Physics, 2020, 221(5),,
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Water Solvents: Tetrahydrofuran ; rt; 60 h, rt
1.3 Reagents: Acetic acid ; pH 7.5, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Water Solvents: Tetrahydrofuran ; rt; 60 h, rt
1.3 Reagents: Acetic acid ; pH 7.5, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Reference
- Stereoselective synthesis of 5-norbornene-2-exo-carboxylic acid. Rapid isomerization and kinetically selective hydrolysisInternational Journal of Organic Chemistry, 2012, 2(1), 26-30,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Oxalyl chloride Solvents: Toluene ; rt; 2 h, rt → 70 °C; 70 °C → rt
1.2 Reagents: Triethylamine Solvents: Toluene ; 12 h, rt → 70 °C
1.2 Reagents: Triethylamine Solvents: Toluene ; 12 h, rt → 70 °C
Reference
- Synthesis and Ring-Opening Metathesis Polymerization of Norbornene-Terminated Syndiotactic PolypropyleneMacromolecules (Washington, 2012, 45(19), 7863-7877,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ; 50 °C
Reference
- Norbornene-Derived Poly-d-lysine Copolymers as Quantum Dot Carriers for Neuron GrowthBiomacromolecules, 2012, 13(9), 2933-2944,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ; -10 °C
Reference
- In mold addition polymerization of norbornene-type monomers using group 10 metal complexes, World Intellectual Property Organization, , ,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Sodium periodate Catalysts: Diisobutylaluminum hydride
Reference
- Asymmetric Diels-Alder reaction: design of chiral dienophilesJournal of Organic Chemistry, 1983, 48(7), 1137-9,
Synthetic Circuit 18
Reaction Conditions
Reference
- 5R-(+)-2-norbornene-5-carboxylic acid, USSR, , ,
Synthetic Circuit 19
Reaction Conditions
Reference
- Control over Imidazoquinoline Immune Stimulation by pH-Degradable Poly(norbornene) NanogelsBiomacromolecules, 2020, 21(6), 2246-2257,
exo-5-Norbornenecarboxylic acid Raw materials
- (1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 5-Norbornen-2-carboxylic acid
- Poly-D-lysine hydrobromide (MW 70000-150000)
- Methyl 5-Norbornene-2-carboxylate
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, exo-
- D-Lysine
- exo-5-Norbornenecarboxylic acid
- Bicyclo2.2.1hept-5-en-2-ylmethanol
exo-5-Norbornenecarboxylic acid Preparation Products
exo-5-Norbornenecarboxylic acid Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:934-30-5)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:934-30-5)
TANG SI LEI
15026964105
2881489226@qq.com
exo-5-Norbornenecarboxylic acid Related Literature
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10. The evaluation of 5-amino- and 5-hydroxyuracil derivatives as potential quadruplex-forming agents†Zoltán Kupihár,Gábor Endre,Célia Fonseca Guerra,Lajos Kovács Org. Biomol. Chem., 2017,15, 2174-2184
Recommended suppliers
Amadis Chemical Company Limited
(CAS:934-30-5)exo-5-Norbornenecarboxylic acid
99%
5g
620.0